molecular formula C9H11F3N4O2 B11744967 4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one

4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B11744967
M. Wt: 264.20 g/mol
InChI Key: YMOZQYUYQCAMID-UHFFFAOYSA-N
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Description

4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one typically involves the following steps:

    Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Morpholine Derivative: The morpholine ring is introduced through the reaction of the pyrazolone intermediate with morpholine in the presence of a suitable catalyst.

    Final Assembly: The final step involves the condensation of the morpholine derivative with formaldehyde and subsequent cyclization to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazolones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential pharmacological activities. It has shown promise as an anti-inflammatory and analgesic agent, and ongoing research aims to optimize its efficacy and safety profile for potential therapeutic use.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. In the case of its anti-inflammatory activity, it is believed to inhibit the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(piperidin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one
  • 4-{[(pyrrolidin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one
  • 4-{[(azepan-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one

Uniqueness

The uniqueness of 4-{[(morpholin-4-yl)imino]methyl}-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazol-3-one lies in its morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with different ring structures, the morpholine derivative exhibits enhanced stability, solubility, and bioavailability, making it a more attractive candidate for various applications.

Properties

Molecular Formula

C9H11F3N4O2

Molecular Weight

264.20 g/mol

IUPAC Name

4-(morpholin-4-yliminomethyl)-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C9H11F3N4O2/c10-9(11,12)7-6(8(17)15-14-7)5-13-16-1-3-18-4-2-16/h5H,1-4H2,(H2,14,15,17)

InChI Key

YMOZQYUYQCAMID-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1N=CC2=C(NNC2=O)C(F)(F)F

Origin of Product

United States

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